2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BMF-TMD) is an organoboron compound with a wide range of applications in organic synthesis and scientific research. It is a highly versatile compound with numerous advantages, making it an attractive choice for a variety of research purposes. The synthesis of BMF-TMD is relatively simple and can be achieved in a variety of ways, making it a cost-effective solution for research laboratories.
Scientific Research Applications
Organic Synthesis Building Block
This compound serves as a versatile building block in organic synthesis. Its boronic ester group is pivotal in Suzuki-Miyaura cross-coupling reactions , which are widely used to form carbon-carbon bonds . This reaction is fundamental in the synthesis of various organic molecules, including pharmaceuticals and polymers.
Catalyst in Organic Reactions
Due to its boron functionality, it can act as a catalyst in certain organic reactions. For instance, it can facilitate stereoselective aldol reactions , which are crucial for constructing chiral centers in complex organic molecules .
Neutron Capture Therapy
The boron in this compound can potentially be used for boron neutron capture therapy (BNCT) . BNCT is a type of cancer treatment that uses boron-containing compounds to deliver lethal doses of radiation specifically to cancer cells .
Drug Design and Delivery
In drug design, the compound’s boronic acid moiety can be exploited to create new drugs, especially those that target enzymes or proteins with diol functionalities. It can also be used to develop drug delivery systems that respond to specific biological stimuli .
Preparation of Beta-Substituted Acrylates
It acts as an organic building block for the preparation of beta-substituted acrylates . These acrylates are important monomers for producing polymers with various applications, from coatings to adhesives .
Synthesis of Beta-Lactams
The compound is used in the synthesis of beta-lactams by cyclization of the corresponding amide. Beta-lactams are a class of antibiotics that include penicillins, which are vital in combating bacterial infections .
Mechanism of Action
Target of Action
The compound, also known as 2-(Bromomethyl)-4-fluorobenzeneboronic acid, pinacol ester, is primarily used as a reagent in Suzuki-Miyaura coupling reactions . The primary targets of this compound are the carbon atoms in organic groups that participate in the coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in Suzuki-Miyaura coupling . In this process, the organoboron compound (like our compound) transfers an organic group to a transition metal, in this case, palladium .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties.
properties
IUPAC Name |
2-[2-(bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(16)7-9(11)8-15/h5-7H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRDMJLPJZYEJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660145 | |
Record name | 2-[2-(Bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
850567-57-6 | |
Record name | 2-[2-(Bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850567-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(Bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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